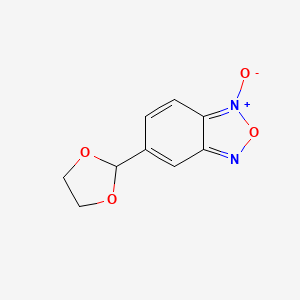
5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core with a dioxolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the formation of the benzoxadiazole core followed by the introduction of the dioxolane group. One common method is the cyclization of appropriate precursors under oxidative conditions. For example, the reaction of an alkene with hypervalent iodine reagents can generate a 1,3-dioxolan-2-yl cation intermediate, which can then be trapped by nucleophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole core or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Other Benzoxadiazoles: Compounds with different substituents on the benzoxadiazole core.
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both the dioxolane and benzoxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity that may not be observed in similar compounds .
Properties
CAS No. |
836628-05-8 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C9H8N2O4/c12-11-8-2-1-6(5-7(8)10-15-11)9-13-3-4-14-9/h1-2,5,9H,3-4H2 |
InChI Key |
JDBJOOALEHZHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=NO[N+](=C3C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



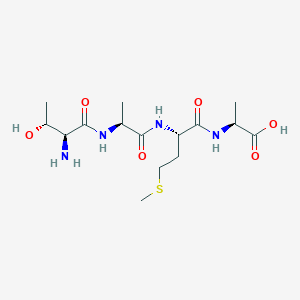
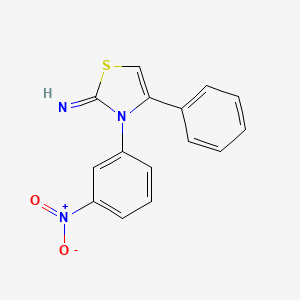
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
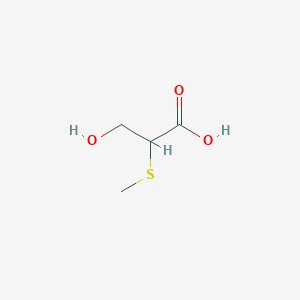

![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
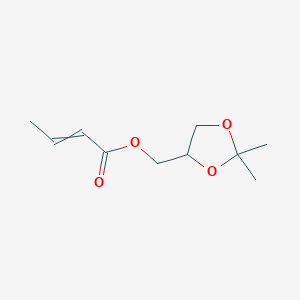
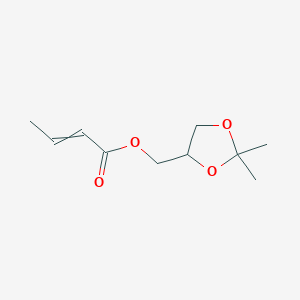
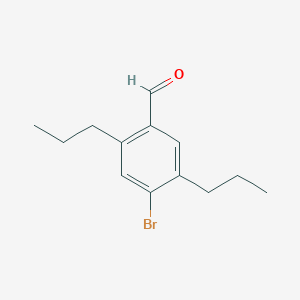
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
